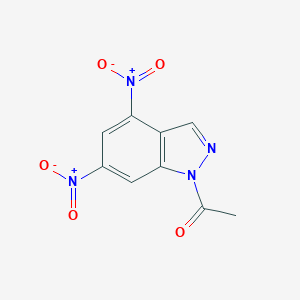![molecular formula C28H24N4O4 B389149 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one CAS No. 313050-14-5](/img/structure/B389149.png)
4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a complex organic molecule that features a 1,3-benzodioxole ring, a pyrazole ring, and various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the 1,3-benzodioxole ring: This can be achieved by cyclization of catechol with formaldehyde.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a β-diketone.
Coupling reactions: The benzodioxole and pyrazole intermediates are coupled using a suitable linker, often involving a Friedel-Crafts acylation or alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Specific pathways and targets would depend on the context of its application, such as anticancer or antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with pyrazole rings are known for their diverse pharmacological properties.
Phenyl-substituted pyrazoles: These compounds have similar structural features and are used in various medicinal chemistry applications.
Uniqueness
The uniqueness of 4-[2H-1,3-benzodioxol-5-yl(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one lies in its combination of the benzodioxole and pyrazole rings, along with specific substituents that confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
313050-14-5 |
|---|---|
Fórmula molecular |
C28H24N4O4 |
Peso molecular |
480.5g/mol |
Nombre IUPAC |
4-[1,3-benzodioxol-5-yl-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H24N4O4/c1-17-24(27(33)31(29-17)20-9-5-3-6-10-20)26(19-13-14-22-23(15-19)36-16-35-22)25-18(2)30-32(28(25)34)21-11-7-4-8-12-21/h3-15,26,29-30H,16H2,1-2H3 |
Clave InChI |
RGLQIXVLWLGTDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC4=C(C=C3)OCO4)C5=C(NN(C5=O)C6=CC=CC=C6)C |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC4=C(C=C3)OCO4)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-methylbenzoyl)amino]-N-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B389066.png)
![2-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B389067.png)


![2-{[2-(3-chlorophenoxy)propanoyl]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389076.png)
![2-[(2-chlorobenzoyl)amino]-6-methyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389077.png)
![(4E)-5-[4-(dimethylamino)phenyl]-1-hexyl-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B389078.png)
![N-(furan-2-ylmethyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389079.png)
![N-[5-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B389081.png)
![N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389083.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B389084.png)
![(3Z)-4-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE](/img/structure/B389086.png)

![2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389088.png)
